![molecular formula C19H30N2O B2996943 2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1645496-55-4](/img/structure/B2996943.png)
2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic framework imparts rigidity and conformational constraint, which can enhance the compound’s interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Alkyne Addition: The prop-2-ynyl group is added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with central nervous system receptors.
Chemical Biology: It is used as a probe to study the function of specific biological pathways and targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Chemistry:
Mécanisme D'action
The mechanism of action of 2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The spirocyclic structure allows for high-affinity binding to these receptors, modulating their activity and leading to therapeutic effects. The compound may also interact with enzymes involved in neurotransmitter synthesis and degradation, further influencing its pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic ring.
4-(4-((4,4-Dimethylpiperidin-1-yl)methyl)-2-fluorophenyl)-9-(6-(methylamino)pyrimidin-4-yl)-1,4,9-triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with different substituents, studied for its selective receptor binding properties.
Uniqueness
2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is unique due to its specific combination of a spirocyclic core with a piperidine ring and a prop-2-ynyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-12-20-14-7-17(8-15-20)18(22)21-13-6-11-19(16-21)9-4-3-5-10-19/h1,17H,3-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWWLCOIFGKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC3(C2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2996860.png)
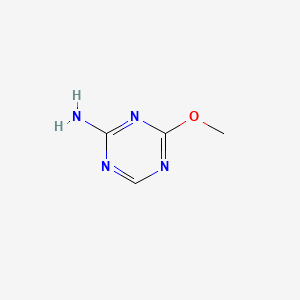
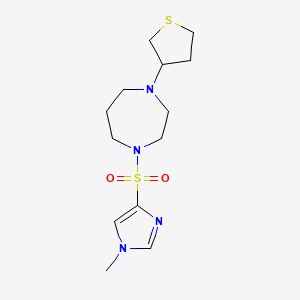
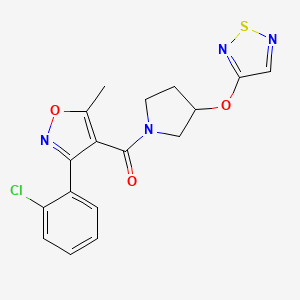
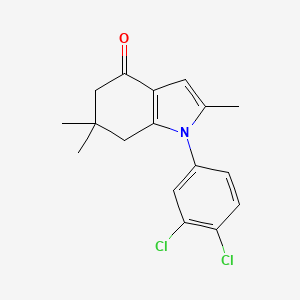
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2996866.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2996879.png)
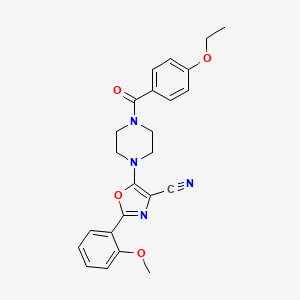
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
